A Technical Guide to the Physicochemical Properties of DL-alpha-Tocopherol
A Technical Guide to the Physicochemical Properties of DL-alpha-Tocopherol
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of DL-alpha-Tocopherol (a synthetic form of Vitamin E) is fundamental. This guide provides an in-depth overview of these core properties, detailed experimental methodologies, and insights into its biological signaling pathways.
Core Physicochemical Properties
DL-alpha-Tocopherol is a viscous, pale yellow oil that is susceptible to oxidation and darkening when exposed to air and light.[1] As a racemic mixture, it is optically inactive.[1][2] Its stability is enhanced when stored in a cool, dry, and dark environment, preferably under an inert gas.[3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of DL-alpha-Tocopherol.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₅₀O₂ | [1] |
| Molecular Weight | 430.71 g/mol | |
| Appearance | Slightly viscous, pale yellow to amber oil | |
| Melting Point | 2.5–3.5 °C | |
| Boiling Point | 200–220 °C at 0.1 mmHg | |
| Density | 0.950 g/mL at 25 °C/4 °C | |
| Refractive Index | 1.503–1.507 at 20 °C | |
| Solubility | - Insoluble in water. - Freely soluble in ethanol, ether, acetone, chloroform, and oils. | |
| pKa (Predicted) | 11.40 ± 0.40 | |
| UV Absorption Max (λmax) | 292 nm (in ethanol) | |
| Optical Rotation | 0° ± 0.05° (1 in 10 solution in chloroform) |
Experimental Protocols
Accurate determination of physicochemical properties is critical for research and development. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method for Oils)
This method is adapted for viscous oils and fats that do not exhibit a sharp melting point.
Principle: The melting point is determined as the temperature at which the substance becomes completely clear and liquid within a capillary tube under controlled heating.
Apparatus:
-
Melting point capillary tubes
-
Calibrated thermometer (–2 to 68°C with 0.2°C divisions)
-
600 mL glass beaker (water bath)
-
Heat source (e.g., electric hot plate with stirring capability)
-
Rubber band or other suitable means to attach the capillary tube to the thermometer
Procedure:
-
Ensure the DL-alpha-Tocopherol sample is free of impurities and moisture.
-
Dip a clean capillary tube into the liquid sample, allowing a column of approximately 10 mm to be drawn into the tube.
-
Fuse one end of the capillary tube carefully in a small flame, ensuring the sample is not burned.
-
Place the sealed tube in a refrigerator at 4–10°C for at least 16 hours to ensure complete solidification.
-
Attach the capillary tube to the thermometer with a rubber band, aligning the bottom of the sample with the thermometer's bulb.
-
Suspend the thermometer in the center of a 600 mL beaker containing distilled water, ensuring the sample is about 30 mm below the water surface.
-
Begin heating the water bath while gently stirring. The initial temperature should be 8–10°C below the expected melting point.
-
Increase the temperature at a rate of approximately 0.5°C per minute.
-
Observe the sample. The melting point is the temperature at which the sample becomes completely clear and liquid.
-
Repeat the determination with at least two other samples and report the average.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Principle: A surplus of the solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the saturated solution.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
HPLC-UV or a suitable spectrophotometer for quantification
Procedure:
-
Add an excess amount of DL-alpha-Tocopherol to a glass vial.
-
Add a known volume of the desired solvent (e.g., ethanol, water).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24–72 hours).
-
Allow the solution to stand, permitting the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution gravimetrically with the solvent to a concentration within the analytical range of the quantification method.
-
Determine the concentration of DL-alpha-Tocopherol in the diluted sample using a pre-validated HPLC-UV or spectrophotometric method.
-
Calculate the original solubility, accounting for the dilution factor.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the resulting change in absorbance is measured spectrophotometrically.
Apparatus:
-
UV-Vis spectrophotometer or microplate reader
-
96-well microplates or cuvettes
-
Micropipettes
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
DL-alpha-Tocopherol stock solution and serial dilutions in methanol
-
Methanol (as blank and solvent)
-
Positive control (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Prepare a stock solution of DL-alpha-Tocopherol in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
In a 96-well plate, add a specific volume of each dilution (e.g., 50 µL) to separate wells.
-
Add the DPPH working solution (e.g., 150 µL) to each well.
-
Prepare a blank well containing only methanol and a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of DL-alpha-Tocopherol to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Signaling Pathways of DL-alpha-Tocopherol
Beyond its well-known role as a lipid-soluble antioxidant, alpha-tocopherol is a modulator of key signaling pathways, influencing gene expression and cellular processes independent of its radical scavenging activity.
Protein Kinase C (PKC) Inhibition Pathway
Alpha-tocopherol has been shown to be a potent inhibitor of Protein Kinase C (PKC) activity, particularly the PKCα isoform. This is not a direct competitive inhibition but is believed to occur through the activation of protein phosphatase 2A (PP2A), which dephosphorylates PKCα, leading to its inactivation. This non-antioxidant mechanism affects downstream cellular processes like cell proliferation and inflammation.
Caption: α-Tocopherol's role in PKCα inhibition.
Gene Expression Regulation
Alpha-tocopherol modulates the expression of numerous genes. This regulation is partly mediated by its effect on PKC, which can influence transcription factors like NF-κB and AP-1. Additionally, alpha-tocopherol can interact with nuclear receptors such as the Pregnane X Receptor (PXR), which forms a heterodimer with the Retinoid X Receptor (RXR) to control the transcription of target genes, including those involved in lipid metabolism and detoxification (e.g., cytochrome P450s).
Caption: Gene regulation by α-Tocopherol.
